molecular formula C16H16N6O B6439415 1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one CAS No. 2548995-65-7

1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one

Cat. No.: B6439415
CAS No.: 2548995-65-7
M. Wt: 308.34 g/mol
InChI Key: AZMQVZDRECUYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one is a heterocyclic compound featuring a triazolopyridazine core linked to a benzyl-substituted piperazin-2-one moiety. This structure confers unique physicochemical and pharmacological properties, making it relevant in drug discovery, particularly in targeting epigenetic regulators like bromodomains. Its design leverages the triazolopyridazine scaffold’s ability to engage in hydrogen bonding and π-stacking interactions, while the benzyl-piperazin-2-one group enhances metabolic stability and target selectivity .

Properties

IUPAC Name

1-benzyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16-11-20(15-7-6-14-18-17-12-22(14)19-15)8-9-21(16)10-13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMQVZDRECUYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NN3C=NN=C3C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.

    Introduction of the Piperazinone Ring: The piperazinone ring is introduced through a nucleophilic substitution reaction.

    Benzylation: The final step involves the benzylation of the nitrogen atom in the piperazinone ring to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

AZD5153: A Bivalent Bromodomain Inhibitor

Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one . Key Differences:

  • Substituents : AZD5153 has a 3-methoxy group on the triazolopyridazine and a 1,3-dimethyl-piperazin-2-one, whereas the target compound lacks methoxy substitution and features a benzyl group.
  • Binding Mode: AZD5153 is a bivalent inhibitor, enabling dual engagement with BET bromodomains (e.g., BRD4), leading to enhanced potency (IC₅₀ ~1 nM) compared to monovalent inhibitors. The target compound’s monovalent design may reduce potency but improve selectivity for specific bromodomains . Pharmacokinetics: AZD5153 exhibits excellent oral bioavailability and in vivo efficacy in tumor xenograft models, attributed to its optimized lipophilicity (cLogP ~2.5) and solubility.

Pyrazole and Pyrimidine Derivatives

Example: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b) . Key Differences:

  • Core Structure : E-4b replaces the piperazin-2-one with a pyrazole ring, reducing conformational flexibility.
  • Physicochemical Properties: The pyrazole derivatives exhibit higher melting points (253–255°C vs. Activity: Pyrazole derivatives lack the piperazinone’s hydrogen-bonding capacity, which may diminish binding to targets like BRD4 but enhance interactions with kinases or proteases .

Lin28-1632: A Triazolopyridazine-Based Lin28 Inhibitor

Structure : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide .
Key Differences :

  • Scaffold: Lin28-1632 uses a phenylacetamide linker instead of a piperazinone, directing activity toward Lin28 proteins rather than bromodomains.
  • Substituents : The 3-methyl group on the triazolopyridazine and the acetamide moiety are critical for Lin28 inhibition, whereas the target compound’s benzyl group may favor bromodomain binding .
    Applications : Lin28-1632 is used in regenerative medicine, highlighting how scaffold modifications redirect therapeutic utility .

Calpain-1 Inhibitors: Pyridine-Linked Triazolopyridazines

Example : [1,2,4]Triazolo[4,3-b]pyridazin-6-yl]pyridine (Compound 10) .
Key Differences :

  • Linker: Compound 10 uses a pyridine ring instead of piperazinone, enabling π-stacking with Trp168 in calpain-1.
  • Binding Interactions : The pyridine’s nitrogen forms an H-bond with Trp168, while the target compound’s benzyl group may engage hydrophobic pockets in bromodomains .
    Selectivity : This structural divergence suggests the target compound is unlikely to inhibit calpain-1, emphasizing scaffold-dependent target specificity.

Antiproliferative Triazolopyridazine Derivatives

Example: 2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl oxalic acid monoamides . Key Differences:

  • Functional Groups : Replacement of benzamidine with triazolopyridazine abolished thrombin inhibition but introduced antiproliferative activity in esterified forms.
  • Activity Profile: The target compound’s benzyl-piperazinone design may similarly shift activity toward epigenetic targets rather than anticoagulant pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.